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molecular formula C11H10BrN B8561542 1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE

1-(3-BROMOBENZYL)CYCLOPROPANE-1-CARBONITRILE

Cat. No. B8561542
M. Wt: 236.11 g/mol
InChI Key: ZSQOPXPTLLOUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090573B2

Procedure details

Prepared according to the procedure described in Example 240, Step 1, using 1-bromo-3-bromomethyl-benzene and cyclopropanecarbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[CH:3]=1.[CH:10]1([C:13]#[N:14])[CH2:12][CH2:11]1>>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH2:8][C:10]1([C:13]#[N:14])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)CBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CC2(CC2)C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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